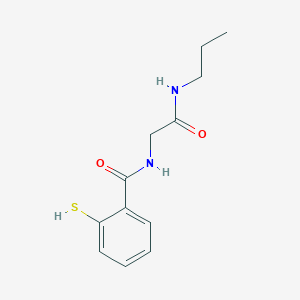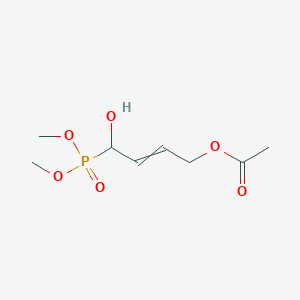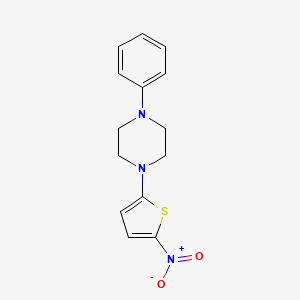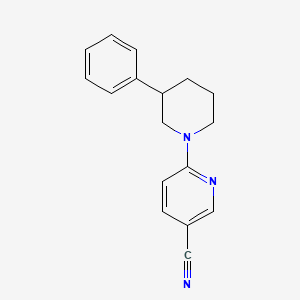
Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, substituted with a methoxy group at the 4-position, a phenyl group at the 7-position, and an ethyl ester at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core . The methoxy and phenyl substituents can be introduced through selective functional group transformations, such as methylation and Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups .
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the methoxy and phenyl substituents, making it less complex and potentially less active in certain applications.
4-methoxy-1H-indole-2-carboxylate: Similar but lacks the phenyl group, which can affect its chemical and biological properties.
7-phenyl-1H-indole-2-carboxylate: Lacks the methoxy group, which can influence its reactivity and interactions.
Uniqueness
Ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate’s unique combination of substituents provides a distinct set of chemical and biological properties. The methoxy and phenyl groups can enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
825623-34-5 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-7-phenyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(20)15-11-14-16(21-2)10-9-13(17(14)19-15)12-7-5-4-6-8-12/h4-11,19H,3H2,1-2H3 |
Clave InChI |
NNQPDLNQAAPCQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)



![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)


![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)



![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
